5-(6-Chloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one
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Overview
Description
5-(6-Chloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one is a synthetic organic compound that belongs to the class of oxadiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the indole moiety, along with the oxadiazolidinone ring, makes this compound particularly interesting for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Chloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one typically involves the reaction of 6-chloroindole with appropriate reagents to form the oxadiazolidinone ring. One common method is the cyclization of a hydrazide intermediate with a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazolidinone ring, potentially leading to ring-opening and formation of different products.
Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce a variety of substituted indoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-(6-Chloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The indole moiety may play a crucial role in binding to these targets, while the oxadiazolidinone ring may contribute to the overall activity.
Comparison with Similar Compounds
Similar Compounds
5-(2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one: Lacks the chloro group, which may affect its biological activity.
5-(6-Bromo-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one: Contains a bromo group instead of a chloro group, potentially leading to different reactivity and properties.
Uniqueness
The presence of the chloro group in 5-(6-Chloro-2H-indol-2-ylidene)-1,3,4-oxadiazolidin-2-one may enhance its biological activity and make it more suitable for specific applications compared to its analogs.
Properties
CAS No. |
87802-18-4 |
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Molecular Formula |
C10H6ClN3O2 |
Molecular Weight |
235.62 g/mol |
IUPAC Name |
5-(6-chloro-1H-indol-2-yl)-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C10H6ClN3O2/c11-6-2-1-5-3-8(12-7(5)4-6)9-13-14-10(15)16-9/h1-4,12H,(H,14,15) |
InChI Key |
XHEQJBGJCHQUFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=C2)C3=NNC(=O)O3 |
Origin of Product |
United States |
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